Disodium sulfide nonahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

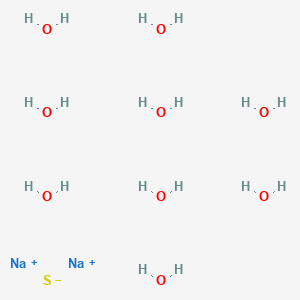

Sodium sulfide nonahydrate is a hydrate with formula Na2S.9H2O. It contains a sodium sulfide (anhydrous).

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Source of Hydrogen Sulfide :

Disodium sulfide nonahydrate serves as a reliable source of hydrogen sulfide (H₂S), which is crucial in biochemical research. For instance, it has been employed to study the effects of H₂S on amyloid fibrils related to neurodegenerative diseases, providing insights into potential therapeutic targets for conditions like Alzheimer's disease . -

Analytical Chemistry :

It is used in the preparation of sulfide standards for the quantitative analysis of sulfides in wastewater samples. This application is essential for environmental monitoring and compliance with regulatory standards regarding wastewater management . -

Organic Synthesis :

This compound acts as a catalyst in the synthesis of thioamides and various organic compounds. It facilitates reactions such as the reductive debromination of vic-dibromides to olefins, showcasing its utility in organic chemistry . -

Photochemical Studies :

Research has demonstrated that this compound can produce thiyl radicals via photolysis in phosphate buffers. This property is explored for its potential applications in photochemistry and radical chemistry .

Industrial Applications

-

Textile Industry :

In textile processing, this compound is utilized as a reducing agent during dyeing processes. It enhances dye penetration into fibers, resulting in more vibrant and durable colors . -

Leather Tanning :

The compound plays a significant role in leather manufacturing, particularly in the removal of hair from hides during tanning processes. Its effectiveness in breaking down organic matter ensures high-quality leather production . -

Water Treatment :

This compound is effective in precipitating heavy metals from industrial wastewater, making it an essential component in water purification processes. Its ability to form insoluble metal sulfides aids in meeting environmental discharge standards . -

Mining and Metallurgy :

The compound is used in mineral flotation processes to separate valuable metals such as copper, lead, and zinc from ores. It enhances the efficiency of metal extraction by selectively precipitating impurities . -

Battery Manufacturing :

In the development of sodium-sulfur batteries, this compound contributes to high energy density and efficiency, making it suitable for energy storage applications .

Case Studies

-

Neurodegenerative Disease Research :

A study investigated the influence of hydrogen sulfide on amyloid fibrils using this compound as a H₂S donor. The findings indicated potential pathways for therapeutic intervention in neurodegenerative disorders, emphasizing the compound's relevance in biomedical research . -

Wastewater Treatment Efficacy :

Research conducted on the use of this compound for treating raw sewage demonstrated its capability to effectively reduce sulfide concentrations, thereby improving overall water quality and facilitating compliance with environmental regulations .

Propiedades

Fórmula molecular |

H18Na2O9S |

|---|---|

Peso molecular |

240.19 g/mol |

Nombre IUPAC |

disodium;sulfide;nonahydrate |

InChI |

InChI=1S/2Na.9H2O.S/h;;9*1H2;/q2*+1;;;;;;;;;;-2 |

Clave InChI |

ZGHLCBJZQLNUAZ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[S-2] |

SMILES canónico |

O.O.O.O.O.O.O.O.O.[Na+].[Na+].[S-2] |

Sinónimos |

Actisoufre Na2S natrum sulphuratum sodium monosulfide sodium monosulfide nonahydrate sodium monosulphide sodium monosulphide nonahydrate sodium sulfide sodium sulfide anhydrous sodium sulfide nonahydrate sodium sulphide anhydrous |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.